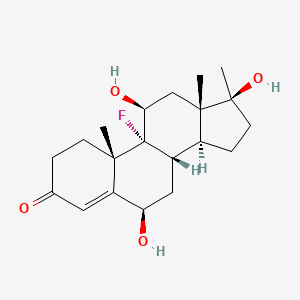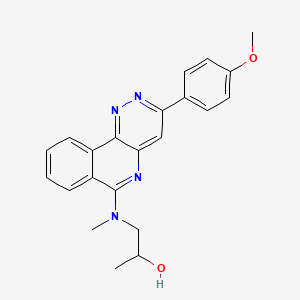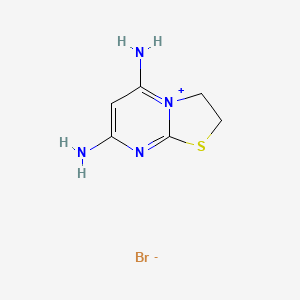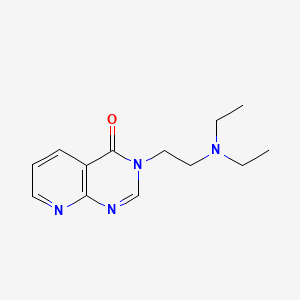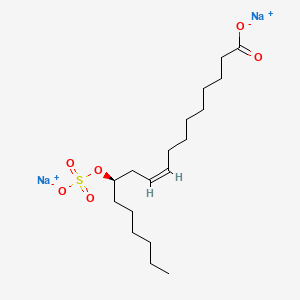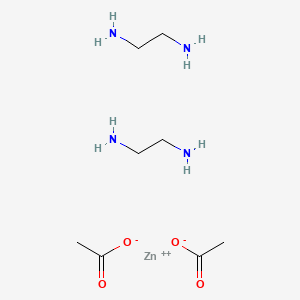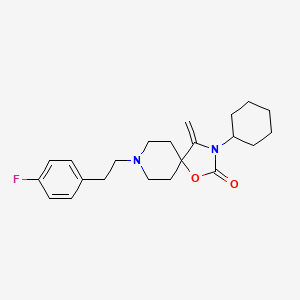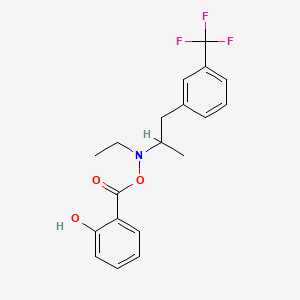
(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 263-481-8, also known as Cocamidopropyl betaine, is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. It is widely used in personal care products such as shampoos, body washes, and hand soaps due to its mildness and ability to produce a rich lather. This compound is valued for its excellent foaming properties and compatibility with other surfactants.
准备方法
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Amidation: Coconut oil fatty acids are reacted with dimethylaminopropylamine to form cocamidopropylamine.
Quaternization: Cocamidopropylamine is then reacted with sodium monochloroacetate to produce Cocamidopropyl betaine.
Industrial Production Methods: The industrial production of Cocamidopropyl betaine involves the continuous addition of sodium monochloroacetate to a solution of cocamidopropylamine under controlled temperature and pH conditions. The reaction mixture is then neutralized, and the product is purified through filtration and distillation.
Types of Reactions:
Oxidation: Cocamidopropyl betaine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is relatively stable to reduction reactions due to its zwitterionic nature.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of Cocamidopropyl betaine.
Substitution: Substituted amine derivatives.
科学研究应用
Cocamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Incorporated in pharmaceutical formulations for its mildness and compatibility with skin.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
作用机制
Cocamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. The compound interacts with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent. Its zwitterionic nature allows it to maintain stability across a wide pH range, enhancing its versatility in various formulations.
相似化合物的比较
Cocamide DEA (Diethanolamine): Another surfactant derived from coconut oil, but with different chemical properties and applications.
Lauramidopropyl betaine: Similar in structure but derived from lauric acid instead of coconut oil.
Sodium lauryl sulfate: An anionic surfactant with stronger cleaning properties but higher potential for skin irritation.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness, low irritation potential, and compatibility with a wide range of surfactants. Its zwitterionic nature allows it to function effectively in both acidic and basic environments, making it a versatile ingredient in personal care and industrial products.
属性
CAS 编号 |
62268-07-9 |
|---|---|
分子式 |
C23H28ClNO5 |
分子量 |
433.9 g/mol |
IUPAC 名称 |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-propanoyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C23H27NO5.ClH/c1-4-18(25)27-16-8-6-13-12-15-14-7-9-17(28-19(26)5-2)22-23(14,10-11-24(15)3)20(13)21(16)29-22;/h6-9,14-15,17,22H,4-5,10-12H2,1-3H3;1H/t14-,15+,17-,22-,23-;/m0./s1 |
InChI 键 |
BECXVFRWSMFNCZ-CBSATYQCSA-N |
手性 SMILES |
CCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
规范 SMILES |
CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)

